1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-

Description

Historical Perspectives and Emergence in Chemical Literature

The documented history of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- is limited, with its appearance in chemical databases being relatively recent. It is primarily listed under the CAS Number 83766-73-8. chemnet.com The compound's emergence is not linked to a singular, high-profile discovery but rather appears as part of larger collections of chemical structures in supplier databases and computational libraries. Its synthesis is not widely published in seminal historical papers, suggesting it may be a specialty chemical, a synthetic intermediate, or a compound generated for specific, niche research or screening purposes that have not been broadly disseminated in academic journals. The study of related functionalized surfactants and organosulfonic acids has a much broader history, with research into their properties and applications spanning many decades. researchgate.netsocietyforindustrialchemistry.com

Comprehensive Nomenclature and Positional Isomerism Considerations

The nomenclature of this compound is precise, reflecting the specific arrangement of its functional groups.

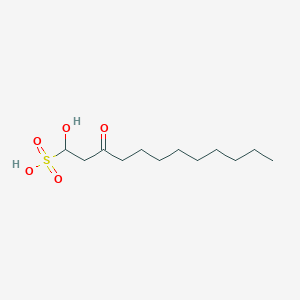

Systematic IUPAC Name: The formal name is 1-hydroxy-3-oxododecane-1-sulfonic acid. chemnet.com This name is derived following IUPAC rules where the sulfonic acid group (-SO₃H) is the principal functional group and is located at position 1 of the dodecane (B42187) chain. reactory.appyoutube.com The hydroxyl (-OH) group at position 1 and the ketone (C=O) group at position 3 are designated as prefixes. libretexts.org

Synonyms: It is also referred to as 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-. chemnet.com

Positional Isomerism: The structure of this molecule allows for numerous positional isomers, which would have distinct chemical and physical properties. Key isomers would involve shifting the positions of the hydroxyl and keto groups along the twelve-carbon chain. For example, moving the ketone to the C-2 position would create 1-hydroxy-2-oxododecane-1-sulfonic acid. Another set of isomers could be generated by moving the sulfonic acid group itself, such as 3-hydroxy-1-oxododecane-2-sulfonic acid, though this would change the parent chain numbering. The properties of such isomers, like 3-hydroxy-1-dodecanesulfonic acid, have been computationally predicted, highlighting differences in parameters like boiling point and water solubility. epa.gov

Structural Characterization within the Class of Organosulfonic Acids and Keto-Hydroxy Compounds

The molecule's structure is defined by a 12-carbon backbone functionalized with three distinct chemical moieties, placing it within the class of organosulfonic acids and specifically as a keto-hydroxy compound. wikipedia.orgbritannica.com

Organosulfonic Acid Group: The sulfonic acid group (-SO₃H) at C-1 is a strong acid, analogous to sulfuric acid. wikipedia.org This group imparts high polarity and water solubility to one end of the molecule. wikipedia.org The sulfur center is tetrahedral. wikipedia.org

Alpha-Hydroxy Acid Moiety: The hydroxyl group on the same carbon as the sulfonic acid (C-1) classifies this part of the molecule as an α-hydroxy sulfonic acid. Alpha-hydroxy acids are known to be stronger acids than their non-hydroxylated counterparts due to the electron-withdrawing inductive effect of the hydroxyl group. wikipedia.org

Beta-Keto Moiety: The ketone group is located at the C-3 position, making this a β-keto sulfonic acid derivative. The presence of a ketone group introduces a site for nucleophilic attack and potential for enol-enolate tautomerism, although the strong acidity of the sulfonic group dominates the molecule's character.

Long Alkyl Chain: The C12 dodecyl chain is a nonpolar, hydrophobic tail. nih.gov

This combination of a highly polar, acidic headgroup and a long, nonpolar tail gives the molecule amphipathic character, suggesting it would function as a surfactant. researchgate.net The presence of additional functional groups (keto and hydroxyl) provides sites for further chemical modification and introduces specific hydrogen bonding capabilities.

Physicochemical Data

Below is a table of computed and available physicochemical properties for 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-.

| Property | Value | Reference |

| CAS Number | 83766-73-8 | chemnet.com |

| Molecular Formula | C₁₂H₂₄O₅S | chemnet.com |

| Molecular Weight | 280.381 g/mol | chemnet.com |

| Density | 1.167 g/cm³ | chemnet.com |

| Refractive Index | 1.491 | chemnet.com |

| InChI | InChI=1/C12H24O5S/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17/h12,14H,2-10H2,1H3,(H,15,16,17) | chemnet.com |

This data is based on computational predictions and database entries.

Academic Significance and Contemporary Research Trajectories

While direct research on 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- is not prominent in published literature, its structure places it at the intersection of several significant research areas.

Functionalized Surfactants: The primary academic significance of this compound lies in the field of surfactant science. societyforindustrialchemistry.com Surfactants are crucial in various industrial and analytical processes. researchgate.netsocietyforindustrialchemistry.com Research into "functionalized surfactants" aims to create molecules with specific capabilities beyond simple interface stabilization. researchgate.net The keto and hydroxyl groups in the title compound could serve as coordination sites for metal ions or as reactive handles for grafting the surfactant onto surfaces or polymers.

Organocatalysis: Strong, lipophilic acids like p-toluenesulfonic acid are used as catalysts in organic synthesis. wikipedia.org While the title compound's catalytic activity is unstudied, its structure, combining a strong acid with a long alkyl chain, makes it a candidate for phase-transfer catalysis or for reactions occurring at oil-water interfaces.

Biomimetic Chemistry: The combination of a long chain fatty acid-like tail with multiple functional groups is reminiscent of biological molecules. The study of α-hydroxy acids and keto acids is relevant in biochemistry and medicine. researchgate.netnih.gov Although this specific sulfonic acid is not biological, its potential interactions with biological systems, driven by its surfactant properties and functional groups, could be a trajectory for future research, particularly in the context of drug delivery systems where surfactants are key components. nih.gov

Future research would likely focus on developing an efficient synthesis for the compound, followed by a thorough characterization of its physicochemical properties, such as its critical micelle concentration (CMC). nih.gov Subsequent studies could then explore its applications as a functionalized surfactant in areas like emulsion polymerization, enhanced oil recovery, or as a specialized cleaning agent.

Structure

2D Structure

3D Structure

Properties

CAS No. |

783258-71-9 |

|---|---|

Molecular Formula |

C12H24O5S |

Molecular Weight |

280.38 g/mol |

IUPAC Name |

1-hydroxy-3-oxododecane-1-sulfonic acid |

InChI |

InChI=1S/C12H24O5S/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17/h12,14H,2-10H2,1H3,(H,15,16,17) |

InChI Key |

OTIFKYZNUYSJOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)CC(O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Dodecanesulfonic Acid, 1 Hydroxy 3 Oxo

Established Reaction Pathways for Carbon-Sulfur Bond Formation

The cornerstone of synthesizing 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- is the formation of the C-S bond to introduce the sulfonic acid group. Established methods for this transformation can be adapted to precursors bearing the desired hydroxy and keto functionalities.

Sulfonation and Hydroxyketone Derivatization Routes

A plausible and versatile approach involves the initial construction of a dodecane (B42187) chain containing the 1-hydroxy-3-oxo functionality, followed by the introduction of the sulfonic acid group. One of the most common methods for preparing alkanesulfonic acids is the reaction of an alkyl halide with a sulfite (B76179) salt, such as sodium sulfite. chemicalbook.com This nucleophilic substitution reaction provides a direct route to the sulfonate salt.

A hypothetical synthetic sequence could commence with a suitable dodecane derivative. For instance, an α,β-unsaturated ketone, specifically 1-dodecen-3-one (B3054202), could serve as a key intermediate. The synthesis of this precursor can be achieved through various well-established methods, including the aldol (B89426) condensation of nonanal (B32974) and acetone (B3395972) followed by dehydration.

Once 1-dodecen-3-one is obtained, the subsequent steps would involve the introduction of the hydroxyl and sulfonic acid groups. A potential pathway is the epoxidation of the double bond followed by ring-opening. However, a more direct approach for a related class of compounds, γ-keto sulfones, involves the conjugate addition of a sulfinating agent to an α,β-unsaturated ketone. While this would typically place the sulfonyl group at the β-position to the ketone, modifications to the substrate or reaction conditions might offer a route to the desired 1-sulfonic acid.

Alternatively, a strategy could involve the initial preparation of a precursor with the hydroxyl and a leaving group at the C1 position. For example, starting from dodecanal, an aldol reaction with a protected keto-aldehyde followed by functional group manipulations could yield a 1-bromo-3-oxo-dodecan-1-ol derivative. Subsequent reaction with sodium sulfite would then install the sulfonic acid group.

Stereoselective Synthesis of the Hydroxy-Keto Moiety

The presence of a stereocenter at the C1 position (the hydroxyl group) necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-. The stereoselective reduction of a precursor 1,3-diketone or the asymmetric aldol reaction are powerful strategies to achieve this.

A variety of highly efficient organocatalytic and metal-catalyzed asymmetric aldol reactions have been developed that could be employed in the synthesis of the 1-hydroxy-3-oxo fragment. For instance, proline and its derivatives have been shown to catalyze the direct asymmetric aldol reaction between aldehydes and ketones with high enantioselectivity. In the context of our target molecule, the reaction between decanal (B1670006) and a protected acetone equivalent could generate the desired chiral β-hydroxy ketone.

Another powerful approach is the stereoselective reduction of a 1,3-diketo precursor. Numerous chiral reducing agents and catalytic systems are available for the enantioselective reduction of ketones. For example, enzymes such as ketoreductases (KREDs) offer excellent stereocontrol and operate under mild conditions, aligning with the principles of green chemistry. britannica.com Chemical methods employing chiral borane (B79455) reagents or transition metal catalysts with chiral ligands can also provide high levels of enantioselectivity.

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. These principles can be applied to the synthesis of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-.

Green Chemistry Principles in 1-Dodecanesulfonic Acid, 1-hydroxy-3-oxo- Synthesis

The application of green chemistry principles can significantly improve the environmental footprint of the synthesis. This includes the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste.

For the formation of the γ-keto sulfone moiety, which is structurally related to our target, metal-free hydrosulfonylation of α,β-unsaturated ketones has been reported. chemicalbook.com These methods often utilize Brønsted acids as promoters and can be performed in environmentally friendly solvents like water or deep eutectic solvents. nih.gov Such approaches avoid the use of heavy metal catalysts and harsh oxidants.

Biocatalysis offers a particularly attractive green alternative. As mentioned earlier, enzymes like ketoreductases can be used for the stereoselective synthesis of the hydroxy-keto moiety. britannica.com Furthermore, lyases and hydrolases can be employed in the formation of the carbon-carbon bonds of the precursor molecules, often with high selectivity and under mild, aqueous conditions. fiveable.me

Catalytic Pathways for Enhanced Yield and Selectivity

The use of catalysts is central to modern organic synthesis, enabling reactions with higher efficiency, selectivity, and atom economy. In the context of synthesizing 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-, catalytic methods can be applied to several key steps.

N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the intermolecular Stetter reaction, which can be used to form γ-keto sulfones. google.com This transition-metal-free method offers an atom-economic way to construct the carbon-carbon bond adjacent to the sulfone group.

For the introduction of the sulfonic acid group, catalytic methods are also being explored. While the reaction of alkyl halides with sulfites is a common stoichiometric method, research into catalytic sulfonation reactions could provide more efficient alternatives.

The following table summarizes some of the potential catalytic approaches that could be adapted for the synthesis of the target molecule or its key intermediates.

| Reaction Type | Catalyst Type | Potential Application in Synthesis |

| Asymmetric Aldol Reaction | Proline-based organocatalysts | Stereoselective formation of the 1-hydroxy-3-oxo moiety |

| Ketone Reduction | Ketoreductases (biocatalysis) | Enantioselective synthesis of the 1-hydroxy group |

| Hydrosulfonylation | Brønsted acids, Metal-free systems | Formation of the γ-keto sulfone core |

| Stetter Reaction | N-Heterocyclic Carbenes (NHCs) | C-C bond formation for the keto-sulfone backbone |

Synthesis of Analogues and Derivatives of 1-Dodecanesulfonic Acid, 1-hydroxy-3-oxo-

The synthesis of analogues and derivatives of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- can be readily achieved by modifying the starting materials in the proposed synthetic pathways.

Varying the length of the alkyl chain can be accomplished by starting with different aldehydes in the initial aldol condensation step. For example, using octanal (B89490) instead of decanal would lead to the corresponding 1-decanesulfonic acid derivative. Similarly, employing other long-chain aldehydes would provide access to a homologous series of these functionalized sulfonic acids.

Derivatization of the hydroxyl and keto groups can also be envisioned. The hydroxyl group can be esterified or etherified using standard procedures to introduce a variety of functional groups. The ketone can be converted to other functionalities, such as an oxime or a hydrazone, or it could be further reduced to a secondary alcohol, leading to a 1,3-diol derivative.

The synthesis of these analogues is crucial for structure-activity relationship (SAR) studies, which are essential in various applications, including the development of new surfactants, catalysts, or biologically active molecules. The modular nature of the proposed synthetic strategies allows for the systematic variation of the molecular structure, providing a platform for the generation of a diverse library of related compounds.

Preparation of Metal Salts (e.g., Monosodium Salt)

The synthesis of the monosodium salt of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- is not explicitly detailed in readily available scientific literature. However, established methods for the synthesis of analogous hydroxyalkanesulfonate salts provide a strong foundation for a proposed synthetic route. A plausible approach involves the reaction of a suitable precursor with a sulfite or bisulfite salt.

One potential strategy is the nucleophilic addition of a bisulfite, such as sodium bisulfite, to a long-chain α,β-unsaturated ketone. This method is a well-known route for the formation of sulfonates. The synthesis would likely proceed in a multi-step fashion, starting from a C12 precursor.

A general representation of a related reaction is the synthesis of sodium 6-hydroxy-4-oxa-1-hexanesulfonate, which involves the reaction of 1,3-propyl sultone with the sodium salt of an alcohol. nih.gov While the functional groups differ, the underlying principle of nucleophilic attack to form a sulfonate is relevant.

Another pertinent example is the preparation of 3-hydroxypropane-1-sulfonic acid salts. This is achieved by reacting allyl alcohol with a neutral or slightly alkaline sulfite solution in the presence of an oxidizing agent like oxygen or peroxides. During this process, the alkali that is liberated is continuously neutralized by the addition of an acid. nih.gov This suggests that the presence of a hydroxyl group and the formation of a sulfonic acid salt can be accomplished in a single pot reaction under controlled pH conditions.

A proposed synthetic scheme for the monosodium salt of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- could involve the following conceptual steps:

Aldol Condensation: An initial aldol reaction could form a β-hydroxy ketone. The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates β-hydroxy aldehydes or β-hydroxy ketones. libretexts.org

Sulfonation: Subsequent reaction with a sulfonating agent, such as a sodium bisulfite solution, could introduce the sulfonic acid group at the C1 position.

The table below outlines the key reactants and general conditions for the synthesis of related hydroxyalkanesulfonate salts, which can be extrapolated for the synthesis of the target compound's salt.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Product |

| Allyl alcohol | Sodium bisulfite/sulfite | Oxygen/Peroxide | Water | Room Temperature | 3-hydroxypropane-1-sulfonic acid salt |

| 1,3-Propyl sultone | Sodium salt of ethylene (B1197577) glycol | - | Ethylene glycol | 95°C | Sodium 6-hydroxy-4-oxa-1-hexanesulfonate |

This table presents data for the synthesis of analogous compounds to infer a potential synthetic route for the target molecule.

Structural Modifications for Exploring Chemical Reactivity (e.g., related to 1-hydroxy-3-oxo-1-tetradecanesulfonic acid)

The chemical reactivity of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- can be explored through various structural modifications. While specific studies on this exact molecule are scarce, research on related compounds, such as γ-keto sulfones and other hydroxy sulfonates, provides valuable insights into potential transformations.

The presence of a ketone and a hydroxyl group on the alkyl chain offers multiple sites for chemical modification. For instance, the ketone at the C3 position can undergo reactions typical of carbonyl compounds, while the hydroxyl group at the C1 position can be a site for esterification or etherification, although its proximity to the sulfonate group might influence its reactivity.

The synthesis of γ-keto sulfones through the metal-free hydrosulfonylation of α,β-unsaturated ketones presents a relevant area of study. nih.govresearchgate.net This type of reaction, involving the addition of sodium sulfinates to α,β-unsaturated ketones, leads to the formation of a C-S bond and a keto-sulfone moiety. nih.gov Although the target molecule is a 1-hydroxy-3-oxo-sulfonic acid, the chemistry of γ-keto sulfones suggests that the relationship between the carbonyl and sulfonyl groups is a key determinant of reactivity.

Structural modifications could include:

Reduction of the Ketone: The ketone group at C3 could be selectively reduced to a secondary alcohol, yielding a 1,3-diol sulfonic acid derivative.

Reactions at the α-carbon: The carbon atom adjacent to the ketone (C2 or C4) could be a site for electrophilic or nucleophilic attack, depending on the reaction conditions.

Derivatization of the Hydroxyl Group: The C1-hydroxyl group could potentially be converted to other functional groups, though its position on the same carbon as the sulfonic acid group (an α-hydroxy sulfonic acid) makes it a unique and potentially reactive moiety.

Research on the synthesis of hydroxy sulfonate surfactants demonstrates that the hydroxyl group can be a handle for further functionalization. For example, hydroxy sulfonates can react with cyclic sulfates to introduce new side chains. nih.govnih.gov A similar strategy could be applied to 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- to explore its utility as a building block for more complex molecules.

The table below summarizes potential structural modifications and the expected class of resulting compounds, based on the chemistry of related functional groups.

| Functional Group to be Modified | Reagent/Reaction Type | Potential Product Class |

| C3-Ketone | Reducing agent (e.g., NaBH4) | 1,3-Dihydroxy-dodecanesulfonic acid |

| C1-Hydroxyl | Acylating agent | Ester of 1-hydroxy-3-oxo-dodecanesulfonic acid |

| α-Carbon to Ketone | Halogenating agent | α-Halo-1-hydroxy-3-oxo-dodecanesulfonic acid |

This table outlines hypothetical structural modifications based on the known reactivity of the functional groups present in the target molecule.

Chemical Reactivity and Mechanistic Investigations of 1 Dodecanesulfonic Acid, 1 Hydroxy 3 Oxo

Reaction Mechanisms Involving the Sulfonic Acid Group

The sulfonic acid moiety (-SO₃H) is a defining feature of the molecule, imparting strong acidic properties and serving as a site for various reactions.

Acidity and Proton Transfer Dynamics

Sulfonic acids are known to be strong organic acids, with pKa values significantly lower than their carboxylic acid counterparts. For instance, methanesulfonic acid has a pKa of approximately -1.9, while p-toluenesulfonic acid has a pKa of -2.8, making them comparable in strength to mineral acids like sulfuric acid. wikipedia.org This high acidity is a result of the effective delocalization of the negative charge across the three oxygen atoms of the sulfonate anion (R-SO₃⁻) upon deprotonation.

The proton transfer dynamics in sulfonic acids are rapid and efficient. rsc.org In the presence of a base, the acidic proton of the sulfonic acid group in 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- is readily abstracted. Computational studies on similar sulfonic acids have shown that proton transfer can occur directly or be mediated by other molecules, such as water, through the formation of various transient species. rsc.org The process is not always a simple, concerted step but can involve complex equilibria. rsc.org The efficiency of this proton transfer is a key factor in any acid-catalyzed reactions this molecule might participate in, either intramolecularly or with external reagents.

Table 1: Comparison of Acidity for Selected Acids

| Acid | pKa |

|---|---|

| Methanesulfonic acid | -1.9 wikipedia.org |

| p-Toluenesulfonic acid | -2.8 wikipedia.org |

| Acetic acid | 4.76 wikipedia.org |

| Benzoic acid | 4.20 wikipedia.org |

This table illustrates the strong acidic nature of sulfonic acids compared to carboxylic acids.

Nucleophilic and Electrophilic Reactions at the Sulfonyl Center

The sulfur atom in the sulfonyl group (-SO₂-) is highly electrophilic. This is due to the strong electron-withdrawing effect of the two double-bonded oxygen atoms and the electronegative R-group. pearson.com This electrophilicity makes the sulfonyl center susceptible to attack by nucleophiles. nih.gov

Nucleophilic substitution at the sulfonyl sulfur can proceed through different mechanisms, including a direct displacement (Sₙ2-like) or an addition-elimination pathway, depending on the nucleophile and reaction conditions. nih.gov For example, the reaction of arenesulfonyl chlorides with chloride ions has been shown to proceed via an Sₙ2 mechanism. nih.gov In the context of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-, a strong nucleophile could potentially displace the hydroxyl group or another suitable leaving group attached to the sulfonyl sulfur, although the C-S bond is generally strong and not easily cleaved. wikipedia.org

Conversely, the sulfonic acid group itself, or more accurately its activated form, can act as an electrophile in reactions like electrophilic aromatic substitution (sulfonation). masterorganicchemistry.com While the aliphatic chain of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- does not undergo this specific reaction, the principle of the sulfonyl group's electrophilic character remains relevant in its interactions with other nucleophilic species.

Reactivity Governed by the Hydroxyl and Ketone Functionalities

The presence of an α-hydroxy ketone substructure introduces another layer of reactivity, distinct from that of the sulfonic acid group.

Keto-Enol Tautomerism and its Chemical Implications

Like most ketones bearing an α-hydrogen, the 3-oxo group of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- can exist in equilibrium with its enol tautomer. masterorganicchemistry.com This equilibrium, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon (C2 or C4) to the carbonyl oxygen, with a corresponding shift of the pi-electrons to form a carbon-carbon double bond. This process can be catalyzed by either acid or base. youtube.com

The formation of the enol tautomer is significant as it converts the electrophilic carbonyl carbon into a nucleophilic double bond. This enol intermediate can then react with various electrophiles. Generally, the keto form is thermodynamically more stable and predominates at equilibrium. youtube.com However, factors such as conjugation and intramolecular hydrogen bonding can increase the stability of the enol form. masterorganicchemistry.comlibretexts.org In 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-, the formation of an enol could potentially be stabilized by intramolecular hydrogen bonding with the adjacent hydroxyl or even the sulfonic acid group. masterorganicchemistry.com

Table 2: General Equilibrium Position of Keto-Enol Tautomerism

| Compound Type | Predominant Form | Reason for Stability |

|---|---|---|

| Simple Ketones/Aldehydes | Keto | Higher strength of C=O bond vs. C=C bond. youtube.com |

| 1,3-Dicarbonyls | Enol (significant %) | Conjugation and intramolecular hydrogen bonding. libretexts.org |

Reactions at the Hydroxyl Group (e.g., esterification, etherification)

The α-hydroxy group at the C1 position is a nucleophile and can undergo reactions typical of alcohols. Two common examples are esterification and etherification.

Esterification: In the presence of a carboxylic acid or its derivative (like an acid chloride or anhydride) and a suitable catalyst, the hydroxyl group can be acylated to form an ester. Given the presence of the strongly acidic sulfonic acid group within the same molecule, intramolecular catalysis of this reaction is a possibility.

Etherification: The hydroxyl group can also be converted into an ether. For example, under basic conditions to deprotonate the alcohol, followed by reaction with an alkyl halide (Williamson ether synthesis), an ether linkage can be formed.

The reactivity of this hydroxyl group is influenced by the adjacent electron-withdrawing sulfonyl group, which can increase its acidity compared to a simple primary alcohol.

Intramolecular and Intermolecular Interactions Influencing Reactivity

Intramolecular Hydrogen Bonding: The hydroxyl proton and the sulfonic acid proton are both capable of forming hydrogen bonds with the carbonyl oxygen or the oxygens of the sulfonate group. masterorganicchemistry.com Such intramolecular hydrogen bonds can influence the conformation of the molecule and the stability of certain tautomers or intermediates. rsc.org For example, a hydrogen bond between the C1-hydroxyl group and the C3-carbonyl oxygen would form a six-membered ring, potentially stabilizing the molecule.

Intermolecular Interactions: On an intermolecular level, the sulfonic acid groups can form strong hydrogen-bonding networks with neighboring molecules. nih.govacs.org These interactions are crucial in the solid state and can influence the physical properties of the compound. The hydroxyl and ketone groups also participate in intermolecular hydrogen bonding. In solution, the nature of the solvent will play a critical role in mediating these interactions. nih.gov Studies on sulfonic acid-functionalized ionic liquids have demonstrated the importance of these interactions in their catalytic activity. nih.govbit.edu.cn The interplay of these non-covalent forces can create specific microenvironments that may favor certain reaction pathways over others.

Advanced Analytical and Spectroscopic Characterization of 1 Dodecanesulfonic Acid, 1 Hydroxy 3 Oxo

Chromatographic Separation and Purity Profiling

Chromatographic techniques are fundamental in isolating 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- from complex mixtures and assessing its purity. The choice of method is dictated by the compound's physicochemical properties, including its polarity and volatility.

High-Performance Liquid Chromatography (HPLC) with DAD or ELSD Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-. Due to the presence of the sulfonic acid group, this compound is highly polar. A suitable HPLC method would likely employ a reversed-phase column with a polar-modified stationary phase or operate under ion-pair chromatography conditions to achieve adequate retention and separation.

For detection, a Diode Array Detector (DAD) can be utilized if the molecule possesses a suitable chromophore. However, given the aliphatic nature of the dodecane (B42187) chain and the absence of aromatic rings, UV absorbance may be weak. In such cases, an Evaporative Light Scattering Detector (ELSD) is a more universal and effective choice for detecting non-chromophoric compounds. ELSD is a mass-sensitive detector that is not dependent on the optical properties of the analyte, making it well-suited for sulfonic acids.

A method for separating a mixture of sulfonic acids, including the related 1-Dodecanesulfonic acid, utilizes a specialized cation-exchange column with a mobile phase consisting of a high percentage of organic solvent (e.g., acetonitrile) and a multi-charged positive buffer. sielc.com This approach, known as Bridge Ion Separation Technology (BIST™), allows for the retention and separation of negatively charged analytes on a negatively charged column surface, with detection achieved by ELSD. sielc.com

Table 1: Illustrative HPLC Parameters for Sulfonic Acid Analysis

| Parameter | Value |

| Column | BIST™ A+, 2.1x100 mm, 3 µm |

| Mobile Phase | 90% Acetonitrile (B52724), 10% TMDAP formate (B1220265) buffer (pH 4.0) |

| Flow Rate | 0.5 mL/min |

| Detector | ELSD |

| Injection Volume | 5 µL |

This table is illustrative and based on methods for related sulfonic acids. sielc.com

Gas Chromatography for Volatile Derivatives

Gas Chromatography (GC) is typically reserved for thermally stable and volatile compounds. Direct analysis of highly polar and non-volatile substances like 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- by GC is not feasible. Therefore, a derivatization step is necessary to convert the sulfonic acid into a more volatile and thermally stable derivative. Common derivatization strategies for acidic protons include esterification (e.g., methylation) or silylation.

Once derivatized, the compound can be analyzed on a GC system, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The choice of GC column, typically a capillary column with a non-polar or mid-polar stationary phase, would depend on the specific derivative formed. researchgate.net The separation of various cyclododecane (B45066) derivatives has been demonstrated using open tubular columns in GC, highlighting the technique's capability for resolving structurally similar compounds. researchgate.net

Advanced Microextraction Techniques for Sample Preparation

Effective sample preparation is crucial for accurate analysis, especially when dealing with trace levels of the analyte in complex matrices. Advanced microextraction techniques offer significant advantages over traditional methods, including reduced solvent consumption and higher analyte enrichment. slideshare.net

For an acidic compound like 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-, several microextraction techniques are applicable:

Solid-Phase Microextraction (SPME): This technique utilizes a coated fiber to extract analytes from a sample. nih.gov For polar analytes, a fiber with a polar coating would be selected.

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution where the analyte is extracted into the fine droplets of the extraction solvent. nih.gov

Ion-Pair Surfactant-Assisted Microextraction (IP-SAME): This is a particularly relevant technique for ionic species. It involves the formation of an ion pair between the target analyte and a suitable counter-ion, which is then extracted into a small volume of an organic solvent with the aid of a surfactant. nih.gov This method has been successfully applied to the extraction of acidic and basic compounds from water samples. nih.gov

These techniques concentrate the analyte and remove interfering matrix components, leading to improved sensitivity and selectivity in subsequent chromatographic analysis. frontiersin.orgresearchgate.net

Molecular Structure Elucidation via Spectroscopy

Spectroscopic methods are indispensable for confirming the molecular structure of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR for related compounds)

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals. The protons on the long alkyl chain would appear as a series of multiplets in the upfield region (approximately 0.8-1.6 ppm). The protons adjacent to the carbonyl group (at C4) and the hydroxyl and sulfonate groups (at C1 and C2) would be shifted downfield. The proton on the carbon bearing the hydroxyl group (C1) would likely appear as a distinct multiplet.

¹³C NMR: The carbon NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbonyl carbon (C3) would have a characteristic downfield chemical shift (typically >200 ppm). The carbon attached to the hydroxyl and sulfonate groups (C1) would also be significantly downfield. The remaining carbons of the dodecyl chain would appear in the upfield region of the spectrum.

Analysis of related compounds, such as 3-hydroxy-propane-1-sulfonic acid, can provide reference points for the expected chemical shifts of the carbons and protons near the functional groups. spectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The nominal molecular weight of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- is 280.38 g/mol . epa.gov

In a mass spectrometer, the molecule would be ionized, and the resulting molecular ion would undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-, key fragmentation pathways would likely involve:

Loss of SO₃: A common fragmentation for sulfonic acids is the loss of the sulfur trioxide group.

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl group and the hydroxyl group is expected. libretexts.orgyoutube.com

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols. youtube.com

Cleavage of the Alkyl Chain: Fragmentation along the dodecyl chain would produce a series of peaks separated by 14 mass units (CH₂). libretexts.org

The study of the mass spectra of other sulfonic acids and related compounds provides insight into these expected fragmentation patterns. researchgate.netaaqr.org The fragmentation of the molecular ion provides valuable clues for confirming the connectivity of the atoms within the molecule. libretexts.org

Table 2: Predicted Key Mass Spectral Fragments for 1-Dodecanesulfonic Acid, 1-hydroxy-3-oxo-

| Fragment | Description |

| [M-H₂O]⁺ | Loss of water |

| [M-SO₃]⁺ | Loss of sulfur trioxide |

| [M-C₉H₁₉]⁺ | Cleavage of the alkyl chain |

| C₉H₁₉CO⁺ | Acylium ion from cleavage |

This table is predictive and based on general fragmentation patterns of similar functional groups. libretexts.orgyoutube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-. By analyzing the vibrational modes of the molecule's constituent functional groups, a detailed spectral fingerprint can be obtained. While direct experimental spectra for this specific compound are not widely published, a predictive analysis based on the well-established characteristic frequencies of its functional moieties—a sulfonic acid group, a hydroxyl group, a ketone group, and a long alkyl chain—allows for a detailed theoretical characterization.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides information about the functional groups present. For 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-, the IR spectrum is expected to be dominated by the strong absorptions of the sulfonate, hydroxyl, and carbonyl groups.

The sulfonic acid group (-SO₃H) exhibits several characteristic bands. Strong and broad absorption is anticipated in the 3000-2500 cm⁻¹ region, arising from the O-H stretching of the acid, often overlapping with C-H stretching vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce intense peaks around 1250-1150 cm⁻¹ and 1080-1030 cm⁻¹, respectively. acs.orgnih.govresearchgate.net The S-O stretching vibration is typically observed in the 700-600 cm⁻¹ range. The presence of water can influence these peaks, as sulfonic acids readily form hydrates. rsc.orgrsc.org

The hydroxyl group (-OH) at the alpha position will show a characteristic O-H stretching band. In a condensed phase, this will likely appear as a broad band in the 3500-3200 cm⁻¹ region due to hydrogen bonding. The C-O stretching vibration of the secondary alcohol is expected in the 1125-1000 cm⁻¹ region.

The ketone group (C=O) at the beta position will give rise to a strong, sharp absorption band for the C=O stretching vibration, typically in the range of 1725-1705 cm⁻¹. The position of this peak can be influenced by the neighboring electron-withdrawing sulfonic acid group.

The long dodecyl chain will contribute to the spectrum with characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-, the S=O symmetric stretching vibration is expected to be a strong and sharp peak. The C-C backbone of the dodecyl chain will also produce a series of peaks in the "fingerprint" region (below 1500 cm⁻¹). Recent studies on per- and polyfluoroalkyl substances (PFAS), some of which are sulfonates, have shown that Raman spectroscopy can effectively distinguish between compounds based on carbon chain length and functional groups. spectroscopyonline.com The C=O stretch of the ketone is generally weaker in Raman than in IR, while the C-S bond should give a noticeable signal.

The following table summarizes the predicted key vibrational frequencies for 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-.

Predicted Vibrational Frequencies for 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500-3200 (broad) | Weak |

| Alkyl (C-H) | C-H Stretch | 2960-2850 | 2960-2850 (strong) |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 3000-2500 (broad) | Weak |

| Ketone (C=O) | C=O Stretch | 1725-1705 (strong) | Moderate |

| Alkyl (C-H) | C-H Bend | 1465 | 1465 |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1250-1150 (strong) | Weak |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1080-1030 (strong) | Strong, sharp |

| Hydroxyl (C-O) | C-O Stretch | 1125-1000 | Weak |

| Sulfonic Acid (-SO₃H) | S-O Stretch | 700-600 | Moderate |

Hyphenated Techniques for Comprehensive Characterization

To achieve a comprehensive characterization of a complex molecule like 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-, hyphenated analytical techniques are indispensable. nih.govnih.gov These methods combine a separation technique with a spectroscopic detection method, providing both qualitative and quantitative information.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique ideally suited for the analysis of non-volatile, polar, and thermally labile compounds like 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-. nih.govshimadzu.com The liquid chromatograph separates the compound from any impurities, while the mass spectrometer provides information on its molecular weight and structure.

A typical LC-MS analysis would involve reversed-phase high-performance liquid chromatography (HPLC) for separation. Given the polar nature of the sulfonic acid group, a C18 column might be employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. sielc.comsielc.com Gradient elution would likely be necessary to achieve good separation.

For detection, electrospray ionization (ESI) is the most suitable ionization technique for this compound, as it is a soft ionization method that can generate intact molecular ions. The analysis would likely be performed in negative ion mode, as the sulfonic acid group is readily deprotonated to form a stable [M-H]⁻ ion.

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. nih.gov By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. Expected fragmentation pathways would include the loss of SO₃, H₂O, and cleavage of the alkyl chain. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the identity of the compound with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility and high polarity, 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- is not directly amenable to GC-MS analysis. However, derivatization could be employed to convert the polar functional groups into less polar, more volatile derivatives. For example, the sulfonic acid and hydroxyl groups could be silylated. This approach, while feasible, is more complex than direct LC-MS analysis.

Liquid Chromatography-Infrared Spectroscopy (LC-IR)

LC-IR is another valuable hyphenated technique that combines the separation power of HPLC with the structural information from IR spectroscopy. nih.gov As the compound elutes from the LC column, it flows through a cell where its IR spectrum is continuously recorded. This allows for the acquisition of an IR spectrum for the purified compound, which can be used for its identification and structural confirmation.

The following table outlines a plausible LC-MS method for the analysis of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-.

Plausible LC-MS Method for 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-

| Parameter | Condition |

|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Elution | Gradient elution |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative ion mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Scan Mode | Full scan (for molecular weight) and MS/MS (for fragmentation) |

Theoretical and Computational Chemistry Studies of 1 Dodecanesulfonic Acid, 1 Hydroxy 3 Oxo

Quantum Chemical Investigations of Electronic Structure

Molecular Orbital Theory and Electronic Properties

The electronic properties of a molecule are dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For analogous sulfonated compounds, the HOMO and LUMO orbitals are key to describing their electronic specifications. The distribution of these frontier orbitals indicates the likely sites of chemical reactivity. In the case of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-, it is anticipated that the HOMO would be distributed over the more electron-rich regions, such as the oxygen atoms of the sulfonate and hydroxyl groups. Conversely, the LUMO would likely be centered on the electron-deficient carbon of the keto group and the sulfur atom of the sulfonate group.

The presence of the electron-withdrawing sulfonate group is expected to have a significant impact on the electronic properties of the alkyl chain. Studies on alkyl sulfates and sulfonates have shown that the sulfur-containing functional group has a strong deactivating effect due to its electron-withdrawing nature. acs.org This effect would influence the reactivity of the entire molecule.

Table 1: Predicted Electronic Properties of 1-Dodecanesulfonic Acid, 1-hydroxy-3-oxo- Based on Analogous Compounds

| Property | Predicted Characteristic | Rationale Based on Analogous Systems |

| HOMO Distribution | Likely localized on oxygen atoms of the sulfonate and hydroxyl groups. | Oxygen atoms are highly electronegative and possess lone pairs of electrons, making them electron-rich centers. |

| LUMO Distribution | Expected to be centered on the carbonyl carbon and the sulfur atom. | The carbonyl carbon is electrophilic, and the sulfur in the sulfonate group is in a high oxidation state, making these sites electron-deficient. |

| HOMO-LUMO Gap | Moderate to large, indicating reasonable kinetic stability. | The presence of multiple functional groups can lead to a complex orbital structure, but saturated alkyl chains generally contribute to a larger gap. |

| Reactivity | The hydroxyl and keto groups are expected to be primary sites for chemical reactions. The sulfonate group will influence the overall acidity and solubility. | Functional groups typically dictate the chemical reactivity of a molecule. |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the dodecyl chain in 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- means that it can adopt a multitude of conformations. Conformational analysis, supported by the calculation of potential energy surfaces, is essential for identifying the most stable three-dimensional structures of the molecule.

For long-chain alkanes, the most stable conformation is typically the all-trans (anti) arrangement of the carbon backbone, which minimizes steric hindrance. maricopa.edu However, the introduction of functional groups, such as hydroxyl and keto groups, can introduce specific intramolecular interactions that favor certain gauche conformations. For instance, hydrogen bonding between the hydroxyl group and the keto or sulfonate oxygen atoms could lead to folded or bent structures being energetically favorable.

Computational studies on 1,3-difluorinated alkanes have demonstrated that the introduction of polar functional groups significantly influences the conformational profile of an alkyl chain, and this effect can be magnified with increasing chain length. nih.govacs.org Similarly, the polar sulfonate, hydroxyl, and keto groups in 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- are expected to dictate its preferred conformation in different environments. The polarity of the solvent would also play a crucial role, with polar solvents potentially disrupting intramolecular hydrogen bonds in favor of interactions with the solvent molecules.

Molecular Dynamics Simulations and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into dynamic processes such as solvation and self-assembly. For an amphiphilic molecule like 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-, MD simulations are particularly valuable for understanding its behavior in solution and at interfaces.

Solvation Dynamics and Solvent Effects

The solvation of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- would be a complex process due to its amphiphilic nature. The hydrophilic head, composed of the sulfonate, hydroxyl, and keto groups, will interact favorably with polar solvents like water through hydrogen bonding and dipole-dipole interactions. In contrast, the long hydrophobic dodecyl tail will be repelled by water and will prefer nonpolar environments.

MD simulations of ionic liquids and other charged species in solution have shown that the dynamics of solvation are often dominated by the collective motion of ions and the reorganization of solvent molecules around the solute. nih.gov For 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- in an aqueous solution, water molecules would form a structured hydration shell around the hydrophilic head group. The dynamics of these water molecules would be significantly different from those in the bulk solvent.

Micellization Behavior and Self-Assembly of Related Sulfonates

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution spontaneously self-assemble into larger aggregates called micelles. acs.org This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic tails of the surfactant and the surrounding water molecules.

MD simulations have been extensively used to study the micellization of long-chain alkyl sulfonates and other anionic surfactants. researchgate.netnih.gov These simulations provide detailed information about the structure, size, and shape of micelles, as well as the dynamics of their formation and rearrangement. For long-chain alkyl sulfonates, it has been observed that the presence of salt can influence the shape of the micelles, leading to the formation of elongated or dumbbell-like structures. researchgate.net

Given its structure, 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- is expected to behave as an anionic surfactant and form micelles in aqueous solution. The presence of the hydroxyl and keto groups near the sulfonate head would likely influence the packing of the molecules within the micelle and could affect the CMC value compared to a simple alkyl sulfonate with the same chain length.

Table 2: Predicted Micellization Properties of 1-Dodecanesulfonic Acid, 1-hydroxy-3-oxo- Based on Analogous Surfactants

| Property | Predicted Behavior | Rationale Based on Analogous Systems |

| Self-Assembly | Forms micelles in aqueous solution above the CMC. | Amphiphilic structure with a hydrophilic head and a hydrophobic tail drives micellization. acs.org |

| Micelle Structure | Spherical or ellipsoidal micelles with a hydrophobic core and a hydrophilic corona. | The hydrophobic dodecyl chains will form the core, while the polar head groups will be exposed to the aqueous environment. researchgate.net |

| Effect of Functional Groups | The hydroxyl and keto groups may increase the effective size of the head group, potentially leading to a higher CMC and smaller aggregation numbers compared to unsubstituted dodecanesulfonate. | Increased steric hindrance and polarity at the head group can disfavor tight packing in the micelle. |

| Influence of Electrolytes | Addition of salt is expected to lower the CMC and promote the growth of larger, and potentially non-spherical, micelles. | The salt screens the electrostatic repulsion between the anionic head groups, facilitating aggregation. researchgate.net |

Computational Modeling of Reaction Pathways and Kinetics

Computational chemistry can be employed to model the mechanisms and kinetics of chemical reactions, providing a deeper understanding of reaction pathways and transition states. While specific reaction modeling for 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- is not available, studies on related compounds can offer valuable insights.

For example, research on the oxidation kinetics of alkyl sulfates and sulfonates by sulfate (B86663) radicals has shown that the rate of reaction is influenced by the length of the alkyl chain and the nature of the sulfur-containing functional group. acs.org The study found that hydrogen abstraction is a likely dominant pathway for oxidation. acs.org For 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-, the presence of the hydroxyl and keto groups would introduce additional potential sites for reaction. The hydroxyl group could be oxidized, and the keto group could undergo nucleophilic addition reactions.

Computational toolkits have been developed to automate the exploration of reaction pathways and the optimization of transition state structures. arxiv.org Such tools could, in principle, be applied to 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- to explore its reactivity with various reagents and to predict the most favorable reaction pathways. For instance, the oxidation of the hydroxyl group or the reduction of the keto group could be modeled to determine the activation energies and reaction kinetics.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and pharmacology, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches have become indispensable for systematically exploring SAR, allowing for the analysis of large datasets and the rational design of new compounds with improved properties. scilit.com For 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-, computational SAR studies would focus on identifying the key structural features responsible for a hypothetical biological effect and predicting the activity of novel, structurally related analogues.

The process typically involves generating a set of virtual analogues by modifying the parent structure and then using computational models to predict their activity. This in silico screening helps prioritize which compounds to synthesize and test in the lab, saving significant time and resources. nih.gov

Research Findings from Computational SAR Approaches

While specific, detailed SAR studies for 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- are not extensively documented in publicly available literature, the established methodologies of computational chemistry allow for a theoretical exploration of its SAR. This involves several key techniques:

Calculation of Molecular Descriptors: The first step in a computational SAR study is to characterize the molecule using a variety of numerical descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties. For 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- and its hypothetical analogues, these descriptors can be calculated to build a predictive model. Key descriptors include:

Molecular Weight (MW): The mass of the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

Topological Polar Surface Area (TPSA): The surface area of polar atoms, which correlates with a molecule's ability to cross cell membranes.

Number of Hydrogen Bond Donors and Acceptors: These features are critical for molecular recognition and binding to biological targets.

Number of Rotatable Bonds: This descriptor relates to the conformational flexibility of the molecule. frontiersin.org

The table below illustrates hypothetical calculated descriptors for 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- and several virtual analogues, where modifications are made to the alkyl chain length and functional groups.

| Compound Name | Modification | Molecular Weight ( g/mol ) | Calculated LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |

| 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- | Parent Compound | 280.38 | 2.15 | 104.5 | 2 | 5 |

| 1-Decanesulfonic acid, 1-hydroxy-3-oxo- | Shorter (C10) Chain | 252.33 | 1.17 | 104.5 | 2 | 5 |

| 1-Tetradecanesulfonic acid, 1-hydroxy-3-oxo- | Longer (C14) Chain | 308.43 | 3.13 | 104.5 | 2 | 5 |

| 1-Dodecanesulfonic acid, 1,3-dihydroxy- | Ketone Reduced to Alcohol | 282.40 | 1.65 | 124.7 | 3 | 5 |

| 1-Dodecanesulfonic acid, 3-oxo- | 1-hydroxy group removed | 264.38 | 2.65 | 84.3 | 1 | 4 |

Note: The data in this table is illustrative and based on theoretical calculations for the purpose of demonstrating the SAR process.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical equations that correlate variations in the molecular descriptors of a series of compounds with their biological activities. scilit.com By analyzing the data from the table above alongside hypothetical activity data, a QSAR model could be developed. For instance, a hypothetical model might take the form:

Biological Activity (log 1/IC₅₀) = 0.45(LogP) - 0.02(TPSA) + 0.1*(H-Bond Donors) + C

Such a model would suggest that increasing lipophilicity (LogP) and the number of hydrogen bond donors enhances activity, while a larger polar surface area might be slightly detrimental. These models are crucial for predicting the activity of unsynthesized compounds.

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. For 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-, a pharmacophore model would highlight the spatial arrangement of its key features:

A negatively ionizable group (the sulfonic acid).

A hydrogen bond donor (the 1-hydroxy group).

A hydrogen bond acceptor (the 3-oxo group and the sulfonyl oxygens).

A large hydrophobic region (the dodecyl chain).

This model serves as a 3D query to search for other molecules that could have similar activity.

Molecular Docking: If the biological target of the compound is a known protein, molecular docking can be used to predict how the molecule binds within the protein's active site. nih.gov This technique provides insights into the binding conformation and energy. A study would involve docking a series of analogues into the target's binding pocket to see how structural changes affect the binding score and key interactions (e.g., hydrogen bonds, hydrophobic contacts).

The following table presents hypothetical docking results for the series of compounds against a putative enzyme active site.

| Compound Name | Hypothetical Docking Score (kcal/mol) | Key Interactions Observed in Model |

| 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- | -8.5 | H-bond with Ser-122 (1-OH), Salt bridge with Arg-210 (sulfonate) |

| 1-Decanesulfonic acid, 1-hydroxy-3-oxo- | -7.9 | Weaker hydrophobic interaction due to shorter chain |

| 1-Tetradecanesulfonic acid, 1-hydroxy-3-oxo- | -8.8 | Enhanced hydrophobic interaction with pocket |

| 1-Dodecanesulfonic acid, 1,3-dihydroxy- | -9.2 | Additional H-bond with Asp-150 (3-OH) |

| 1-Dodecanesulfonic acid, 3-oxo- | -6.5 | Loss of key H-bond from 1-OH group |

Note: The data in this table is hypothetical and for illustrative purposes only. The protein target and residues are purely theoretical.

These computational SAR approaches provide a systematic framework for understanding how the structural features of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- contribute to its activity. The insights gained from these models are invaluable for guiding the design of more potent and selective analogues. nih.gov

Applications in Advanced Chemical Systems and Materials Science

Catalytic Applications and Reaction Media Design

While specific research on the catalytic activity of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- is not extensively documented in publicly available literature, its structural components point towards potential roles as a catalyst or co-catalyst, particularly in the realm of green chemistry.

The presence of a sulfonic acid group (R-SO₃H) imparts strong Brønsted acidity to the molecule. acs.org Sulfonic acid-functionalized materials are widely utilized as solid acid catalysts in a variety of organic transformations, including esterification, alkylation, and condensation reactions. mdpi.comnih.gov These catalysts offer advantages such as ease of separation from the reaction mixture, reduced corrosiveness compared to mineral acids, and potential for recyclability. nih.gov The long alkyl chain of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- could enhance its solubility in organic media, allowing it to function as a homogeneous acid catalyst in non-polar environments.

The β-hydroxy-γ-keto moiety introduces additional functionalities that could participate in or influence catalytic cycles. For instance, the hydroxyl and keto groups could act as hydrogen bond donors or acceptors, potentially modulating the selectivity of a reaction. The presence of these functionalities in close proximity on the carbon backbone could also enable cooperative catalytic effects.

The principles of green chemistry encourage the use of catalysts that are efficient, selective, and environmentally benign. researchgate.net Sulfonic acid-based catalysts are considered "green" alternatives to traditional mineral acids like sulfuric acid due to their lower volatility and reduced environmental impact. mdpi.comresearchgate.net

1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- could be explored as a recyclable catalyst. Its amphiphilic nature might allow for its use in biphasic catalytic systems, where the catalyst resides in one phase (e.g., aqueous or a polar organic solvent) and the products in another, facilitating easy separation and reuse. The development of such systems is a key area of green chemistry research. wikipedia.org Furthermore, its potential to catalyze reactions under mild conditions would contribute to energy efficiency, another core tenet of sustainable chemical synthesis.

Surfactant Science and Interfacial Engineering

The combination of a long hydrophobic alkyl tail and a polar head group containing both a sulfonic acid and a hydroxyl group gives 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- the classic structure of an anionic surfactant.

Surfactants are compounds that lower the surface tension between two liquids, a gas and a liquid, or a liquid and a solid. The dodecyl chain of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- provides the necessary hydrophobicity to adsorb at interfaces, while the highly hydrophilic sulfonic acid and hydroxyl groups anchor the molecule in the aqueous phase. This arrangement is expected to lead to a significant reduction in the surface tension of water.

The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. While no specific CMC value for 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- is available, related compounds like sodium 1-dodecanesulfonate are known to be effective surfactants. sigmaaldrich.com The presence of the additional hydroxyl and keto groups in the headgroup region would likely influence its packing at interfaces and its micellization behavior, potentially leading to unique wetting and surface modification properties. For a related compound, 1-Dodecanesulfonic acid, 3-hydroxy-, sodium salt (1:1), a predicted surface tension of 43.3 dyn/cm has been reported. epa.gov

The ability to stabilize mixtures of immiscible liquids, such as oil and water, is a hallmark of surfactants. 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- is anticipated to be an effective emulsifying agent. By adsorbing at the oil-water interface, it can reduce the interfacial tension and create a protective barrier around the dispersed droplets, preventing them from coalescing.

The multifunctionality of its headgroup could be advantageous in complex formulations. The sulfonic acid group provides strong anionic character, while the hydroxyl group can participate in hydrogen bonding networks. This could lead to the formation of stable emulsions with fine droplet sizes, which are desirable in numerous applications, including cosmetics, food processing, and polymerization reactions.

Advanced Chemical Process Development

The development of efficient and scalable synthesis methods is a critical aspect of the industrial application of any chemical compound. For anionic surfactants like 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-, the primary manufacturing process involves sulfonation.

The industrial synthesis of alkyl sulfonates is often achieved through the reaction of a suitable organic precursor with a sulfonating agent like sulfur trioxide (SO₃). neutronco.comacs.org For instance, linear alkylbenzene sulfonates are produced by the sulfonation of linear alkylbenzenes in falling film reactors. wiley.com The synthesis of hydroxy sulfonates can be more complex, potentially involving the use of cyclic sulfates as intermediates. nih.gov

The synthesis of Sodium Houttuyfonate, the sodium salt of the subject compound, has been reported through various routes. One approach involves the reaction of dodecanoyl acetaldehyde (B116499) with sodium bisulfite. acs.org The development of these synthetic pathways focuses on achieving high purity and yield, ensuring the stability of the final product. nih.gov A Chinese patent describes a preparation method for a novel, stable crystalline form of a sodium houttuyfonate compound, highlighting ongoing research in optimizing its manufacturing process for purity and stability, which is crucial for any high-tech application.

The process development for such surfactants also includes purification steps to remove by-products and unreacted reagents, which is essential for applications in sensitive systems like electrolytes and specialty polymers. nih.govui.ac.id

Future Research Directions and Unexplored Avenues for 1 Dodecanesulfonic Acid, 1 Hydroxy 3 Oxo

Emerging Synthetic Challenges and Opportunities in Complex Molecule Construction

The synthesis of complex molecules with multiple functional groups presents significant challenges, including the need for precise stereocontrol and the efficient construction of the molecular skeleton. consensus.app The development of novel synthetic routes for molecules like 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- is a critical area for future research. Current strategies in organic synthesis often rely on retrosynthetic analysis to break down complex structures into simpler, more accessible building blocks. ekb.eg

Future synthetic strategies could explore:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C1 position, which is a chiral center. This would allow for the selective synthesis of either the (R) or (S) enantiomer, which is crucial for applications in pharmaceuticals and materials science.

Biocatalysis: Utilizing enzymes to catalyze key steps in the synthesis could offer high selectivity and milder reaction conditions. acs.org For instance, an enzyme could be used for the stereoselective reduction of a precursor to form the hydroxy group.

A significant challenge lies in the functionalization of the long alkyl chain without affecting the sensitive head group. Research into selective C-H activation methods could provide a powerful tool for creating a variety of derivatives with tailored properties. rice.edu

Advancements in In Situ Spectroscopic and Real-Time Mechanistic Characterization

A deep understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- is essential for optimizing processes and discovering new transformations. In situ and operando spectroscopy techniques are powerful tools for studying the chemical and physical properties of catalysts and reactants under realistic conditions. chemcatbio.org These methods allow for real-time monitoring of reactions, providing insights into reaction intermediates and the structure of the active catalytic species. youtube.com

Future research should focus on employing a suite of in situ spectroscopic techniques to study the synthesis and reactivity of this compound:

In Situ Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information on the vibrational modes of molecules, allowing for the identification of key functional groups and the tracking of their transformations during a reaction. acs.orgyoutube.com This would be particularly useful for monitoring the formation of the keto and hydroxy groups.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about molecules in solution, making it an invaluable tool for identifying reaction intermediates and determining reaction kinetics.

In Situ X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, XAS can provide information on the oxidation state and coordination environment of the metal center, helping to elucidate the role of the catalyst in the reaction mechanism. chemcatbio.org

By combining the data from these techniques with computational modeling, a comprehensive picture of the reaction pathways can be developed.

| Spectroscopic Technique | Information Gained | Potential Application |

| In Situ IR/Raman | Vibrational modes of functional groups | Monitoring the formation of C=O and O-H bonds |

| In Situ NMR | Detailed molecular structure and kinetics | Identification of reaction intermediates and byproducts |

| In Situ XAS | Catalyst oxidation state and coordination | Understanding the role of a metal catalyst in the synthesis |

Exploration of Novel Reactivity and Functional Transformations

The unique arrangement of functional groups in 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- opens up a wide range of possibilities for novel chemical transformations. The beta-keto-sulfonic acid moiety is a particularly interesting feature, as it can potentially participate in a variety of reactions.

Key areas for exploration include:

Chelating Agent: The alpha-hydroxy and beta-keto groups can act as a bidentate ligand, capable of coordinating to metal ions. This could lead to the development of novel catalysts or metal-sequestering agents.

Precursor for Heterocycles: The 1,3-dicarbonyl-like functionality could be used as a building block for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.

Chiral Building Block: The chiral center at C1 can be used to induce stereoselectivity in subsequent reactions, making it a valuable starting material for the synthesis of complex chiral molecules.

The reactivity of the sulfonic acid group can also be exploited. For example, it can be converted into sulfonyl chlorides or sulfonamides, further expanding the chemical space accessible from this platform. The development of efficient methods for the synthesis of β-keto sulfones and their subsequent reduction to β-hydroxy sulfones is an active area of research. researchgate.netmdpi.comrsc.org

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The amphiphilic nature of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-, with its long hydrophobic tail and polar, functional head group, makes it a prime candidate for applications in materials science. Sulfonic acids are known for their use in the development of polymer electrolyte membranes (PEMs) for fuel cells due to their excellent proton conductivity. patsnap.com

Future interdisciplinary research could focus on:

Self-Assembly: Investigating the self-assembly of this molecule in various solvents to form micelles, vesicles, or other nanostructures. The specific morphology of these structures will be influenced by the functional head group and could be tuned by changing the pH or adding metal ions.

Functionalized Surfaces: Grafting the molecule onto surfaces to create functional materials with tailored properties. For example, it could be used to create hydrophilic, anti-fouling surfaces or surfaces with catalytic activity. Sulfonic acid functionalized silica nanoparticles have shown promise as catalysts. rsc.org

Novel Polymers: Using the molecule as a monomer for the synthesis of novel polymers. The resulting polymers would have sulfonic acid groups along their backbone, which could impart interesting properties such as ion conductivity or water solubility. polysciences.com

The integration of sulfonic acid groups onto different support materials has been shown to produce promising solid acid catalysts. nih.gov The unique structure of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- could lead to materials with novel catalytic or ion-exchange properties.

Integration of Machine Learning and AI in Compound Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research, capable of accelerating the discovery and optimization of new molecules and materials. mdpi.comnih.gov These techniques can be used to predict the properties of molecules, design new synthetic routes, and analyze complex datasets.

In the context of 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo-, ML and AI could be applied to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the properties of derivatives of the parent molecule. preprints.org This could be used to screen virtual libraries of compounds for specific applications, such as catalysis or drug discovery.

Reaction Optimization: Use ML algorithms to optimize the reaction conditions for the synthesis of the molecule, leading to higher yields and purities. nih.gov This involves analyzing large datasets of experimental parameters to identify the optimal set of conditions.

De Novo Design: Employ generative models to design new molecules with desired properties based on the 1-Dodecanesulfonic acid, 1-hydroxy-3-oxo- scaffold. springernature.com These models can explore a vast chemical space to identify novel structures with enhanced performance.

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C12H25NaO3S | |

| Molecular Weight | 272.38 g/mol | |

| Melting Point | >300°C | |

| Solubility | Soluble in hot water, ethanol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.